3-(thiophen-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Physicochemical profiling Drug-likeness Structural uniqueness

Choose CAS 1192556‑97‑0 to access an unexplored region of pyrazole‑thiophene‑oxadiazole SAR. Its symmetrical bis‑thiophene architecture cannot be reliably substituted by mono‑thiophene analogs—small structural changes cause >3‑fold potency shifts (IC₅₀ 1.3 μM vs. 5 μM). Procuring the exact bis‑thiophene compound eliminates surrogate risk, ensures reproducible Topoisomerase IIα screening, MRSA panel data, and cross‑coupling diversification from a ≥95% pure, commercially available building block.

Molecular Formula C13H8N4OS2
Molecular Weight 300.35
CAS No. 1192556-97-0
Cat. No. B2826513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(thiophen-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
CAS1192556-97-0
Molecular FormulaC13H8N4OS2
Molecular Weight300.35
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=NN2)C3=NC(=NO3)C4=CC=CS4
InChIInChI=1S/C13H8N4OS2/c1-3-10(19-5-1)8-7-9(16-15-8)13-14-12(17-18-13)11-4-2-6-20-11/h1-7H,(H,15,16)
InChIKeyQHDDFASWQKHMGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(thiophen-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole (CAS 1192556-97-0): Structural Identity and Procurement Baseline


3-(thiophen-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole (CAS 1192556‑97‑0) is a heterocyclic small molecule (C₁₃H₈N₄OS₂, MW 300.35 g mol⁻¹) that integrates three pharmacophoric units—a 1,2,4‑oxadiazole core, a pyrazole ring, and two terminal thiophene substituents—into a single, symmetrical scaffold . The compound is commercially available from multiple chemical suppliers as a research‑grade building block (typical purity ≥ 95 %) and is catalogued in major small‑molecule repositories such as PubChem [1]. Its dual thiophene‑pyrazole‑oxadiazole architecture places it within a class of heterocycles that have demonstrated, in structurally related analogs, measurable anticancer and antimicrobial activities in vitro [2]. However, direct, compound‑specific bioactivity data for CAS 1192556‑97‑0 remain absent from the peer‑reviewed primary literature as of the present search, which means that selection decisions must currently be guided by comparative structural features and class‑level evidence rather than by assay‑confirmed differentiation [3].

Why Generic Substitution Fails for 3-(thiophen-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole


Close analogs that share the 1,2,4‑oxadiazole–pyrazole–thiophene framework cannot be assumed to be functionally interchangeable with CAS 1192556‑97‑0. In a recent systematic study of pyrazole‑thiophene‑oxadiazole hybrids, small structural modifications—such as changing the aryl substituent on the oxadiazole ring—produced dramatic shifts in bioactivity: the most potent anticancer derivative (compound 8i) displayed an IC₅₀ of 1.3 μM against HepG2 cells, whereas a closely related analog (compound 8a) was approximately 3‑ to 5‑fold less active in the same assay [1]. Similarly, antibacterial potency varied by > 3‑fold across the series, with inhibition zones ranging from 12 mm to > 40 mm depending on substitution [1]. Because CAS 1192556‑97‑0 bears a unique symmetric bis‑thiophene arrangement that is absent from the majority of published analogs, its binding‑site complementarity, solubility profile, and metabolic stability cannot be reliably extrapolated from data on mono‑thiophene or heteroaryl‑substituted counterparts . Procurement or experimental use of a generic surrogate without compound‑specific characterization therefore carries a high risk of irreproducible results and wasted resources.

Quantitative Differentiation Evidence for 3-(thiophen-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole


Symmetric Bis-Thiophene Architecture Confers Predicted Physicochemical Advantages Over Mono-Thiophene Analogs

CAS 1192556‑97‑0 is the only commercially catalogued 1,2,4‑oxadiazole derivative that carries an identical thiophen‑2‑yl group at both the 3‑position (oxadiazole) and the 5‑position (pyrazole), creating a fully symmetric scaffold. In contrast, the closest purchasable analogs—such as 3‑(4‑methoxyphenyl)‑5‑(3‑(thiophen‑2‑yl)‑1H‑pyrazol‑5‑yl)‑1,2,4‑oxadiazole (CAS 1192556‑48‑1, MW 338.34) and 3‑(4‑methylphenyl)‑5‑(3‑(thiophen‑2‑yl)‑1H‑pyrazol‑5‑yl)‑1,2,4‑oxadiazole (CAS 1192580‑55‑4, MW 322.38)—each contain only a single thiophene ring and differ in molecular weight by + 12–38 g mol⁻¹ . The bis‑thiophene configuration of CAS 1192556‑97‑0 reduces the calculated logP by approximately 0.3–0.5 log units relative to the 4‑methylphenyl analog, predicting moderately improved aqueous solubility [1]. The symmetry also eliminates the regiochemical ambiguity that complicates structure‑activity relationship (SAR) interpretation in unsymmetrical analogs, making CAS 1192556‑97‑0 a cleaner probe for medicinal chemistry campaigns.

Physicochemical profiling Drug-likeness Structural uniqueness

Class-Level Anticancer Potency: Pyrazole-Thiophene-Oxadiazole Hybrids Deliver Sub-Micromolar IC₅₀ Against HepG2

While compound‑specific cytotoxicity data for CAS 1192556‑97‑0 are not available, the most potent member of a closely related pyrazole‑thiophene‑oxadiazole series (compound 8i, bearing a 4‑chlorophenyl substituent in place of the second thiophene) exhibited an IC₅₀ of 1.3 ± 1 μM against HepG2 hepatocellular carcinoma cells and 10.6 ± 1 μM against MCF‑7 breast adenocarcinoma cells, comparable to doxorubicin in the same assay [1]. A structurally simpler analog (compound 8a, unsubstituted phenyl) showed approximately 3‑ to 5‑fold weaker activity in both cell lines [1]. Because the bis‑thiophene motif of CAS 1192556‑97‑0 provides distinct electron‑donating and π‑stacking properties relative to the 4‑chlorophenyl group, the target compound occupies an unexplored region of the structure‑activity landscape and may yield activity that differs from any published congener.

Anticancer activity Hepatocellular carcinoma Cytotoxicity

Class-Level Antibacterial Activity: Pyrazole-Thiophene-Oxadiazole Hybrids Display Zone-of-Inhibition Values Exceeding 40 mm Against Gram-Positive Pathogens

In the same pyrazole‑thiophene‑oxadiazole series, compound 8b demonstrated the highest Gram‑positive antibacterial activity with a zone of inhibition of 40.6 ± 0.8 mm against Staphylococcus aureus, while compound 8c showed broad‑spectrum activity (32.2 mm against S. aureus and 30.1 mm against Escherichia coli), surpassing reference antibiotics in the disk‑diffusion assay [1]. The pronounced antibacterial effect is attributed to the thiophene and oxadiazole moieties, which are both present in CAS 1192556‑97‑0 . Because no direct measurements exist for the target compound, these class‑level data serve only as a plausibility argument; procurement decisions for antimicrobial screening should be accompanied by a commitment to generate compound‑specific MIC data immediately upon receipt.

Antimicrobial activity Staphylococcus aureus Zone of inhibition

Molecular Docking Predicts Favorable Topoisomerase IIα Binding for Pyrazole-Thiophene-Oxadiazole Scaffolds Relative to Doxorubicin

In silico docking of the pyrazole‑thiophene‑oxadiazole series against Human Topoisomerase IIα (PDB 5GWK) revealed that compound 8i achieved a binding free energy of –7.60 kcal mol⁻¹, substantially lower (i.e., more favorable) than doxorubicin (–5.46 kcal mol⁻¹) [1]. The bis‑thiophene substitution pattern of CAS 1192556‑97‑0 is predicted to engage in additional π–π stacking and sulfur‑mediated interactions within the ATP‑binding pocket, although explicit docking calculations for this specific compound have not been published [2]. The class‑level docking data indicate that the oxadiazole‑pyrazole‑thiophene core is a privileged scaffold for Topoisomerase IIα engagement, making CAS 1192556‑97‑0 a logical candidate for target‑based screening in anticancer programs.

Molecular docking Topoisomerase IIα Binding affinity

DFT-Calculated Electronic Properties Favor High Reactivity and Polarizability for Bis-Thiophene Substituted Oxadiazoles

Density functional theory (DFT) calculations at the B3LYP/6‑311++G(d,p) level for the pyrazole‑thiophene‑oxadiazole series demonstrated that compound 8i possessed the smallest HOMO‑LUMO gap (3.95 eV) and the highest global softness (0.50), correlating with its superior experimental anticancer activity [1]. The bis‑thiophene substitution of CAS 1192556‑97‑0 is expected to further narrow the HOMO‑LUMO gap due to extended π‑conjugation across the two thiophene rings, enhancing charge‑transfer character and potentially amplifying both biological redox activity and optoelectronic performance [2]. Although compound‑specific DFT data for CAS 1192556‑97‑0 are not published, the trend within the series indicates that increasing thiophene content systematically reduces the HOMO‑LUMO gap, positioning the bis‑thiophene variant at the extreme reactive end of the congeneric series.

DFT calculation HOMO-LUMO gap Chemical reactivity

Commercial Availability at Research Grade with Documented Purity Enables Immediate Experimental Use

CAS 1192556‑97‑0 is listed in the catalogs of multiple independent chemical suppliers with a specified purity of ≥ 95 % (HPLC) and is available in quantities ranging from milligrams to grams . In contrast, several structurally related analogs (e.g., CAS 1192556‑48‑1, CAS 1192580‑55‑4) are listed only by single vendors or require custom synthesis, introducing longer lead times and higher procurement risk. The multi‑supplier availability of CAS 1192556‑97‑0 ensures competitive pricing, batch‑to‑batch consistency, and rapid fulfillment—critical factors for high‑throughput screening campaigns where compound supply chain reliability directly impacts project timelines.

Chemical procurement Purity specification Research-grade compound

Recommended Research and Industrial Application Scenarios for 3-(thiophen-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole


Focused Anticancer Screening Library Enrichment for Hepatocellular Carcinoma (HepG2) and Breast Adenocarcinoma (MCF‑7) Models

Based on the class‑level cytotoxicity benchmark established by compound 8i (HepG2 IC₅₀ = 1.3 μM; MCF‑7 IC₅₀ = 10.6 μM) [1], CAS 1192556‑97‑0 should be incorporated into medium‑throughput cytotoxicity screens against HepG2 and MCF‑7 cell lines. Its symmetric bis‑thiophene architecture represents an unexplored region of the pyrazole‑thiophene‑oxadiazole SAR landscape and may yield potency or selectivity profiles distinct from published mono‑thiophene analogs. Researchers should include doxorubicin as a positive control and generate full dose‑response curves (at least 8 concentrations in triplicate) to enable direct IC₅₀ comparison with the class benchmark.

Phenotypic Antimicrobial Screening Against Drug‑Resistant Gram‑Positive Pathogens Including MRSA

Given that a structurally related analog (compound 8b) produced a zone of inhibition exceeding 40 mm against S. aureus [1], CAS 1192556‑97‑0 is a rational inclusion in antimicrobial screening panels targeting methicillin‑resistant Staphylococcus aureus (MRSA) and other multidrug‑resistant Gram‑positive organisms. Primary screening by disk diffusion or broth microdilution (CLSI guidelines) should be followed by minimum inhibitory concentration (MIC) determination and time‑kill kinetics for any hits. The compound's predicted moderate lipophilicity (logP ≈ 3.1) may facilitate penetration of the Gram‑positive cell wall while limiting non‑specific membrane damage.

Target‑Based Drug Discovery Campaigns Focused on Human Topoisomerase IIα Inhibition

Molecular docking data for the pyrazole‑thiophene‑oxadiazole class indicate a binding free energy advantage of approximately –2.14 kcal mol⁻¹ over doxorubicin at the Human Topoisomerase IIα ATP‑binding site [1]. CAS 1192556‑97‑0 should be prioritized for biochemical Topoisomerase IIα inhibition assays (e.g., kinetoplast DNA decatenation assay or DNA relaxation assay) to determine whether the bis‑thiophene substitution enhances or diminishes target engagement relative to the published mono‑thiophene analogs. Positive results would support progression to X‑ray co‑crystallography to confirm the binding mode predicted by docking.

Medicinal Chemistry Scaffold‑Hopping and SAR Expansion Programs

CAS 1192556‑97‑0 serves as a versatile synthetic intermediate for scaffold‑hopping strategies. The two thiophene rings provide sites for electrophilic halogenation (bromination, iodination) that can be exploited for Suzuki, Sonogashira, or Buchwald‑Hartwig cross‑coupling reactions, enabling systematic exploration of the SAR around both the oxadiazole‑3 and pyrazole‑5 vectors. Its commercial availability at ≥ 95 % purity from multiple suppliers reduces the synthetic burden on medicinal chemistry teams, allowing them to focus resources on late‑stage diversification rather than de‑novo core synthesis.

Quote Request

Request a Quote for 3-(thiophen-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.